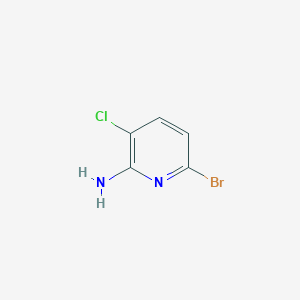

6-Bromo-3-chloropyridin-2-amine

Vue d'ensemble

Description

6-Bromo-3-chloropyridin-2-amine is a compound that is structurally related to various pyridine derivatives which have been the subject of numerous studies due to their interesting chemical properties and potential applications. Although the specific compound 6-Bromo-3-chloropyridin-2-amine is not directly mentioned in the provided papers, the research on related bromo-chloropyridine compounds and their derivatives can offer insights into its chemical behavior and applications.

Synthesis Analysis

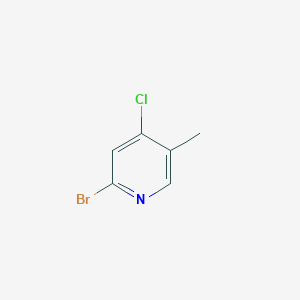

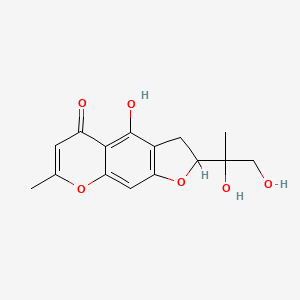

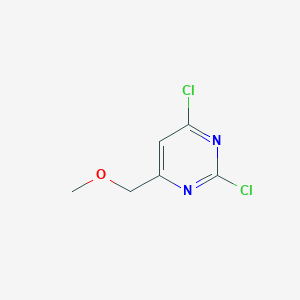

The synthesis of related bromo-chloropyridine compounds involves various strategies, including regioselective displacement reactions, classical condensation, and cross-coupling reactions. For instance, the regioselective displacement of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine leads to the formation of bromo-chloro-substituted pyrimidines . Similarly, the synthesis of unsymmetrical tripodal ligands like FBrTPA involves the preparation of bromopyridylmethyl amines through condensation or protection/deprotection sequences . These methods could potentially be adapted for the synthesis of 6-Bromo-3-chloropyridin-2-amine.

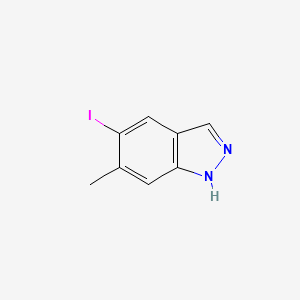

Molecular Structure Analysis

The molecular structure of bromo-chloropyridine derivatives is often characterized by X-ray crystallography. For example, the crystal structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine reveals intermolecular hydrogen bonding and π-π interactions that stabilize the crystal packing . These structural analyses are crucial for understanding the molecular geometry and potential reactivity of 6-Bromo-3-chloropyridin-2-amine.

Chemical Reactions Analysis

Bromo-chloropyridine compounds participate in various chemical reactions, including nucleophilic substitutions and cross-coupling reactions. The presence of a bromine atom on these compounds allows for further functionalization, such as aziridination or displacement with an amine . Additionally, the reactivity of bromopyrimidines in aminolysis reactions has been studied, with bromopyrimidines generally being more reactive than their chloro counterparts . These findings suggest that 6-Bromo-3-chloropyridin-2-amine could also undergo similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-chloropyridine derivatives are influenced by their molecular structure. For instance, the presence of substituents on the pyridine ring can affect the compound's reactivity and physical properties, such as solubility and melting point. The crystal structure analysis provides information on the density and molecular packing, which are related to the compound's physical properties . The chemical properties, such as reactivity in cross-coupling reactions and susceptibility to nucleophilic attack, are also determined by the electronic nature of the substituents on the pyridine ring .

Applications De Recherche Scientifique

Catalysis and Synthesis

6-Bromo-3-chloropyridin-2-amine is a compound of interest in synthetic chemistry, particularly in catalyzed amination reactions. For instance, the palladium-Xantphos complex-catalyzed amination of polyhalopyridines, including 5-bromo-2-chloropyridine, demonstrates high yields and chemoselectivity, producing 5-amino-2-chloropyridine with significant efficiency (Ji, Li, & Bunnelle, 2003). Additionally, microwave-assisted amination of 3-bromo-2-chloropyridine with substituted aminoethanols under specific conditions offers superior conversion and yield compared to conventional heating, highlighting the compound's utility in synthesis processes (Kim et al., 2010).

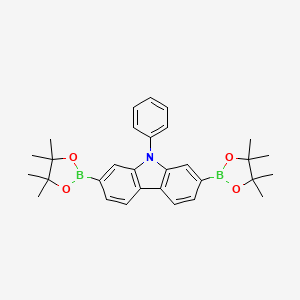

Ligand Design and Complexation

The synthesis of unsymmetrical tripodal ligands, such as [(6-bromo 2-pyridylmethyl) (6-fluoro 2-pyridylmethyl) (2-pyridylmethyl)] amine tripod, explores the limits of octahedral geometry in FeCl2 complexes. This work underscores the compound's role in the design of ligands that can modulate complexation properties for specific applications, including potential catalytic or binding activities (Benhamou et al., 2011).

Chemoselective Transformations

Research into the chemoselective transformations of bromo-chloropyridine nucleosides reveals the compound's versatility in organic synthesis. The preparation of 2,6-disubstituted pyridin-3-yl deoxyribonucleosides through sequential Pd-catalyzed cross-coupling and nucleophilic substitutions exemplifies its utility in generating diverse molecular libraries. Such transformations are pivotal for the synthesis of nucleoside analogs with potential biological activities (Kubelka et al., 2013).

Organic Synthesis Methodologies

The exploration of amination reactions involving halopyridines, like the rearrangements during aminations of halopyridines presumably involving a pyridyne intermediate, contributes to our understanding of reaction mechanisms and the synthesis of amino-substituted pyridines. Such studies provide insights into the reactivity and transformation pathways of bromo-chloropyridines, informing future synthetic strategies (Pieterse & Hertog, 2010).

Nucleophilic Substitution Reactions

Investigations into the regioselectivity of displacement reactions with ammonia on halopyrimidines, such as 5-bromo-2,4-dichloro-6-methylpyrimidine, shed light on the selectivity and efficiency of nucleophilic substitutions involving bromo-chloropyridine derivatives. This research contributes to the development of more selective and efficient synthetic routes in medicinal chemistry and material science (Doulah et al., 2014).

Safety and Hazards

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Mécanisme D'action

Target of Action

It is known to be used as a reactant in the synthesis of various pharmaceutical compounds .

Mode of Action

It is used as a starting material in the synthesis of many pharmaceutical compounds , implying that it likely undergoes various chemical reactions to interact with its targets.

Biochemical Pathways

As a reactant in pharmaceutical synthesis, it’s likely involved in various biochemical pathways depending on the final compound being synthesized .

Result of Action

As a reactant in pharmaceutical synthesis, its effects would likely depend on the final compound being synthesized .

Propriétés

IUPAC Name |

6-bromo-3-chloropyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClN2/c6-4-2-1-3(7)5(8)9-4/h1-2H,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWTWJLZYZLZQFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Cl)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50704647 | |

| Record name | 6-Bromo-3-chloropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1060815-73-7 | |

| Record name | 6-Bromo-3-chloro-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060815-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-3-chloropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Hydroxyimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B3026623.png)

![7-(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-amine](/img/structure/B3026640.png)